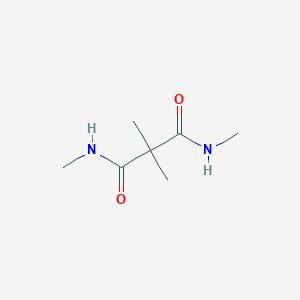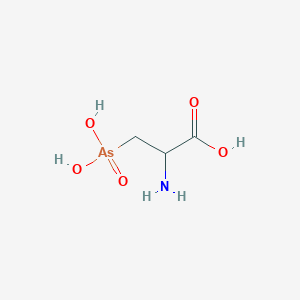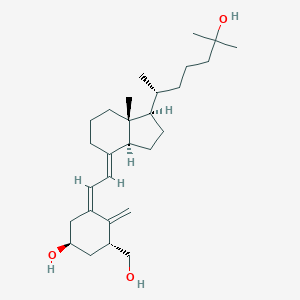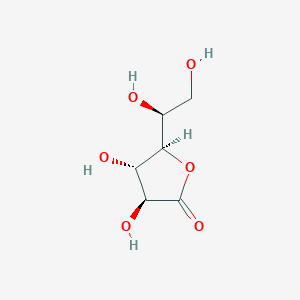
D-Galactose-1-13C
Vue d'ensemble
Description
D-Galactose-1-13C is an isotope analogue of D-galactose . It is used to study galactose metabolism . The empirical formula is 13CC5H12O6 and the molecular weight is 181.15 .
Synthesis Analysis
It is available in individual form and its concentration is neat . It is used in applications such as Biomolecular NMR, Metabolism, and Metabolomics .
Molecular Structure Analysis
The molecular structure of D-Galactose-1-13C is represented by the SMILES string OC[C@H]1O13CHC@HC@@H[C@H]1O .
Chemical Reactions Analysis
D-Galactose-1-13C is used in the study of galactose metabolism . It is involved in various biotechnological processes for galactose utilization .
Physical And Chemical Properties Analysis
D-Galactose-1-13C has a molecular weight of 181.15 . It is a powder form and has an optical activity of [α]25/D +79.0, c = 2 in H2O (trace NH4OH) . It has a melting point of 169-170 °C .
Applications De Recherche Scientifique
Études d'analogues isotopiques
Le D-Galactose-1-13C est un analogue isotopique du D-galactose . Il est utilisé en recherche scientifique pour étudier le métabolisme du galactose . L'utilisation d'isotopes permet aux chercheurs de suivre les voies métaboliques du galactose dans divers systèmes biologiques .
RMN biomoléculaire
Le this compound est utilisé dans les études de Résonance Magnétique Nucléaire (RMN) biomoléculaire . La RMN est un outil puissant pour étudier la structure et la dynamique des molécules. Le marquage 13C dans le this compound permet une détection et une analyse spécifiques dans des mélanges complexes .
Recherche en métabolomique
Dans le domaine de la métabolomique, le this compound est utilisé pour étudier les changements métaboliques dans les systèmes biologiques . La métabolomique est un domaine en plein essor qui se concentre sur l'analyse complète des métabolites dans les échantillons biologiques .
Production de biocarburants
Le D-galactose peut être utilisé comme matière première pour la production de biocarburants . L'utilisation du this compound peut aider les chercheurs à comprendre le processus de conversion du galactose en biocarburant .
Production d'édulcorants hypocaloriques
Le D-galactose est également utile pour la production d'édulcorants hypocaloriques
Mécanisme D'action
Target of Action
D-Galactose-1-13C is an isotope analogue of D-galactose . The primary targets of D-Galactose-1-13C are the same as those of D-galactose, which is a natural aldohexose and a C-4 epimer of glucose . It interacts with specific cell receptors, such as hepatocytes, macrophages, and specific cancer cells .
Mode of Action
The mode of action of D-Galactose-1-13C involves its interaction with its targets. As an isotope analogue of D-galactose, it is used to study galactose metabolism . The compound’s interaction with its targets leads to changes in the metabolic pathways of the cells .
Biochemical Pathways
D-Galactose-1-13C affects the same biochemical pathways as D-galactose. It is involved in the galactose metabolism pathway . The downstream effects of these pathways include the production of energy and other metabolic intermediates necessary for various cellular functions.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
D-Galactose-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in patients with classical galactosemia, the catabolism of D-Galactose is severely impaired due to an inherited D-Galactose-1-phosphate uridyltransferase deficiency .
Cellular Effects
D-Galactose-1-13C influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in galactosemic infants on an unrestricted lactose intake, a potentially lethal organ toxicity syndrome develops, presumably because D-Galactose-derived metabolites accumulate within the cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of D-Galactose-1-13C can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
D-Galactose-1-13C is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ZGYLHYIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447616 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70849-30-8 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)



![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)






![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)

